molecular formula C19H11F3N2S B2763087 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-69-5

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2763087
CAS No.: 338964-69-5
M. Wt: 356.37
InChI Key: KYTBWAXKRRTZJM-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound featuring a trifluoromethyl group, a phenylsulfanyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be catalyzed by electron donor-acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nicotinonitrile core can interact with nucleic acids or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyridine
  • **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]benzene
  • **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]thiophene

Uniqueness

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the presence of the nicotinonitrile core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2S/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTBWAXKRRTZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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